2-(Pyrrolidin-3-yloxy)quinoxaline
Overview
Description
2-(Pyrrolidin-3-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a pyrrolidin-3-yloxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with pyrrolidine. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with pyrrolidine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-3-yloxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)quinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yloxy)quinoxaline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the catalytic domain of the enzyme, thereby blocking its function. This inhibition can affect various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Pyrrolo[3,2-b]quinoxaline: Another quinoxaline derivative with similar biological activities.
Quinoxaline-2,3-dione: Known for its use in medicinal chemistry and similar synthetic routes.
Uniqueness: 2-(Pyrrolidin-3-yloxy)quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a kinase inhibitor sets it apart from other quinoxaline derivatives .
Properties
IUPAC Name |
2-pyrrolidin-3-yloxyquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)14-8-12(15-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNRIVPBPIRPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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